molecular formula C16H19N3O2S B12240807 2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12240807
M. Wt: 317.4 g/mol
InChI Key: DECSQKCXYRMILS-UHFFFAOYSA-N
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Description

2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a piperidine ring substituted with a cyclopropanesulfonyl group and a naphthyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactionsThe final step involves the coupling of the piperidine derivative with the naphthyridine moiety under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to the presence of both the cyclopropanesulfonyl group and the naphthyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

2-(1-cyclopropylsulfonylpiperidin-4-yl)-1,8-naphthyridine

InChI

InChI=1S/C16H19N3O2S/c20-22(21,14-4-5-14)19-10-7-12(8-11-19)15-6-3-13-2-1-9-17-16(13)18-15/h1-3,6,9,12,14H,4-5,7-8,10-11H2

InChI Key

DECSQKCXYRMILS-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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